molecular formula C20H19ClN4O3S B2662154 (S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate CAS No. 916491-91-3

(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

Cat. No.: B2662154
CAS No.: 916491-91-3
M. Wt: 430.91
InChI Key: HEZGWOQOQFAPLU-AWEZNQCLSA-N
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Description

(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
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Biological Activity

(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is a complex heterocyclic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H24ClN5O2S and a molecular weight of approximately 457.0 g/mol. Its structure features a thieno-triazolo-diazepine core with multiple substituents that may influence its biological activity.

Anticancer Activity

Recent studies indicate that the compound exhibits anticancer properties , particularly against various cancer cell lines. The presence of the chlorophenyl group is hypothesized to enhance its cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study: A study conducted by Rafat M. Mohareb et al. demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound's thieno[3,2-f][1,2,4]triazolo structure suggests potential antimicrobial properties . Research has shown that compounds with similar structures can inhibit bacterial growth effectively.

  • Research Findings: A study on thienopyrimidinone derivatives indicated that modifications in the side chains significantly influenced their antimicrobial efficacy . This suggests that this compound may also possess similar antimicrobial properties.

Biological Activity Summary Table

Activity Type Mechanism Reference
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialInhibits bacterial growth
CytotoxicityTargets cancer cell lines

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy of this compound. These studies typically involve:

  • In vitro assays to determine cytotoxicity against various cancer cell lines.
  • In vivo models to evaluate therapeutic potential in animal models.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure which includes a thieno-triazolo-diazepine framework. Its molecular formula is C17H19ClN4O3SC_{17}H_{19}ClN_4O_3S, and it features multiple functional groups that contribute to its biological activity.

Pharmacological Applications

  • Anticonvulsant Activity :
    • Research indicates that derivatives of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin exhibit anticonvulsant properties. Studies have shown that modifications to the diazepine core can enhance efficacy against seizures in animal models .
  • CNS Activity :
    • Compounds with a similar structural motif have been investigated for their effects on the central nervous system (CNS). The presence of the thieno and triazole moieties suggests potential interactions with neurotransmitter systems, particularly GABAergic pathways. This could lead to anxiolytic or sedative effects .
  • Antitumor Potential :
    • Preliminary studies suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines. The chlorophenyl group may enhance the lipophilicity and cellular uptake of the compound, contributing to its antitumor activity. Further research is necessary to elucidate the mechanisms involved .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to (S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate:

  • A study published in ACS Medicinal Chemistry Letters highlighted the synthesis and characterization of thienodiazepine derivatives showing promising anticonvulsant activity in rodent models .
  • Another research article focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions significantly affect pharmacological profiles and potency against target receptors in CNS disorders .

Properties

IUPAC Name

methyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,14,26H,8-9H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZGWOQOQFAPLU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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